Methyl-1H-benzotriazole

Overview

Description

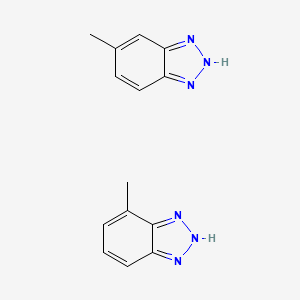

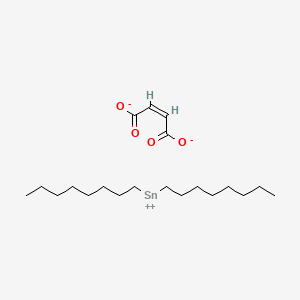

Methyl-1H-benzotriazole is a member of the class of benzotriazoles that is 1H-benzotriazole substituted by a methyl group at position 5 . It has a role as a xenobiotic and an environmental contaminant . It is an active component of aircraft deicing and anti-icing fluid . It prevents the corrosion of copper and brass in a variety of corrosive environments .

Molecular Structure Analysis

The molecular formula of this compound is C14H14N6 . The molecular weight is 266.30 g/mol . The InChIKey is LBOQZDCAYYCJBU-UHFFFAOYSA-N . The canonical SMILES is CC1=CC2=NNN=C2C=C1.CC1=CC=CC2=NNN=C12 .Chemical Reactions Analysis

Benzotriazole derivatives, including this compound, have been found to be biologically active . They are often used as bioisosteric replacements of some triazolic systems . The fusion of benzotriazole with quinolones modified their drug mode of action . Benzotriazol acrylonitriles demonstrated potent tubulin inhibition .Physical and Chemical Properties Analysis

This compound is a beige solid . It has a faint characteristic odor . It is sold by LANXESS as a 50% aqueous solution . The exact mass is 266.12799447 g/mol . The topological polar surface area is 83.1 Ų . The heavy atom count is 20 .Scientific Research Applications

Biotransformation and Environmental Relevance : Methyl-1H-benzotriazole derivatives, used as corrosion inhibitors, undergo biotransformation in wastewater treatment processes. Key transformation products, such as 4- and 5-hydroxy-1H-benzotriazole, have been identified and found in wastewater effluents, highlighting their environmental relevance (Huntscha et al., 2014).

Photolysis in Water : Research on the photochemical degradation of benzotriazoles under simulated sunlight shows that this process is a relevant degradation pathway in surface waters. This study provides insights into the environmental fate of these compounds (Weidauer et al., 2016).

Corrosion Inhibition : this compound has been studied as an effective corrosion inhibitor for low carbon steel in acidic environments. Its protective efficiency and adsorption characteristics highlight its industrial applications (Onyeachu & Solomon, 2020).

Occurrence in Municipal Wastewater : The presence and removal efficiency of this compound in wastewater treatment plants have been investigated. This study provides insights into the challenges of removing these compounds from the water cycle (Reemtsma et al., 2010).

Aquatic Toxicity : this compound and its derivatives have been assessed for their acute and chronic toxicity to aquatic organisms. The results indicate potential environmental risks and impacts on aquatic ecosystems (Seeland et al., 2012).

Voltammetric Sensing in Water : A study on the development of voltammetric methods for sensing this compound in water samples highlights its importance for environmental monitoring (Muschietti et al., 2020).

Endocrine-Disrupting Potential and Molting Effects : Research on the transcriptomic, cellular, and life-history responses of Daphnia magna to chronic exposure to benzotriazoles, including this compound, suggests their potential as endocrine disruptors and their effects on molting processes (Giraudo et al., 2017).

Environmental Occurrence : A study on the occurrence of benzotriazoles, including this compound, in rivers demonstrates their widespread presence and environmental implications, especially in areas influenced by airport surface runoff (Kiss & Fries, 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl-1H-benzotriazole, also known as 5-Methyl-1H-benzotriazole, primarily targets copper and brass . It is an active component of aircraft deicing and anti-icing fluid . It prevents the corrosion of copper and brass in a variety of corrosive environments .

Mode of Action

It is known to prevent the corrosion of metals, particularly copper and brass . This suggests that it forms a protective layer on the metal surface, preventing interaction with corrosive agents.

Biochemical Pathways

Studies have shown that benzotriazole derivatives can interact with enzymes and receptors in biological systems . This interaction is facilitated by the large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors present in benzotriazole derivatives .

Pharmacokinetics

It is known to be persistent in the environment due to its poor biodegradability .

Result of Action

The primary result of this compound’s action is the prevention of corrosion in copper and brass . This is particularly important in industrial applications where these metals are exposed to corrosive environments .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is used in aircraft deicing and anti-icing fluids, suggesting that it remains effective in cold temperatures . Additionally, it is known to be persistent in the environment, indicating that it maintains its stability over time .

Properties

IUPAC Name |

4-methyl-2H-benzotriazole;5-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6;1-5-3-2-4-6-7(5)9-10-8-6/h2*2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOQZDCAYYCJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1.CC1=CC=CC2=NNN=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29385-43-1 | |

| Record name | Methyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]azanium;chloride](/img/structure/B7908016.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7908023.png)

![but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B7908087.png)

![(1S,5R,7R,8R,11R,13R,14R)-8-[(2S,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B7908092.png)

![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)